4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide
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Overview
Description
4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide typically involves multiple steps, including the formation of the dioxopyrrolidinyl ring and the subsequent attachment of the bromophenyl and benzenesulfonamide groups. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the assembly of the compound’s complex structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Scientific Research Applications
4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of a dioxopyrrolidinyl moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a bromophenyl group and a piperazine ring, differing in its overall structure and functional groups.
Uniqueness
4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide is unique due to its combination of a dioxopyrrolidinyl ring and a benzenesulfonamide group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrN3O4S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16BrN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) |
InChI Key |
SHTSVYFWHYDXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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